(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
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Overview
Description
(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₀BrNOCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride typically involves the bromination of 3-methylbenzofuran followed by the introduction of an amine group. The reaction conditions usually require the use of bromine (Br₂) as the brominating agent and an amine source such as ammonia (NH₃) or an amine derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:
Bromination: The starting material, 3-methylbenzofuran, is treated with bromine to introduce the bromo group at the 5-position.
Amination: The brominated product is then subjected to amination to introduce the amine group at the 2-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Chemical Reactions Analysis
(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group or the amine group.
Substitution: Substitution reactions can occur at the bromo or amine positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can result in the formation of bromoalkanes or amines.
Substitution Products: Substitution reactions can yield a variety of derivatives, including halogenated or alkylated compounds.
Scientific Research Applications
(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride: can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran core structure but differ in their substituents and functional groups.
Indole derivatives: Indole compounds have a similar heterocyclic structure and exhibit various biological activities.
Bromo-substituted benzofurans: These compounds contain bromine atoms at different positions on the benzofuran ring, leading to variations in their chemical and biological properties.
The uniqueness of This compound
Properties
IUPAC Name |
(5-bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNVWCVIHMRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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